2-(4-Fluorobenzyl)-5-iodothiophene
Overview
Description
2-(4-Fluorobenzyl)-5-iodothiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with a 4-fluorobenzyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)-5-iodothiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 4-Fluorobenzylboronic acid, 5-iodothiophene, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically conducted at elevated temperatures around 80-100°C.
Time: The reaction usually proceeds for several hours until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorobenzyl)-5-iodothiophene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted thiophenes.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Coupling Products: More complex aromatic compounds can be formed through coupling reactions.
Scientific Research Applications
2-(4-Fluorobenzyl)-5-iodothiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-5-iodothiophene depends on its application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity.
In Materials Science: The electronic properties of the thiophene ring and the substituents influence the compound’s behavior in electronic devices, affecting charge transport and light emission.
Comparison with Similar Compounds
- 2-(4-Fluorobenzyl)-5-methylthiophene
- 2-(4-Fluorobenzyl)-5-chlorothiophene
- 2-(4-Fluorobenzyl)-5-bromothiophene
Comparison:
- Unique Features: The presence of both a fluorobenzyl group and an iodine atom in 2-(4-Fluorobenzyl)-5-iodothiophene provides unique reactivity and electronic properties compared to its analogs.
- Reactivity: The iodine atom allows for versatile substitution reactions, while the fluorobenzyl group enhances stability and binding interactions in biological systems.
- Applications: While similar compounds may also be used in medicinal chemistry and materials science, this compound offers distinct advantages in terms of reactivity and functionalization potential.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-iodothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FIS/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNSMBTRRXYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(S2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FIS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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